molecular formula C8H7BrN4O2 B13665452 Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate

Katalognummer: B13665452
Molekulargewicht: 271.07 g/mol
InChI-Schlüssel: XXGFCDJOMWKBKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the desired imidazo[4,5-b]pyrazine ring system . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Wirkmechanismus

The mechanism of action of Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity . The bromine atom and the imidazo[4,5-b]pyrazine core play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, including signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and biological activity.

Eigenschaften

Molekularformel

C8H7BrN4O2

Molekulargewicht

271.07 g/mol

IUPAC-Name

ethyl 5-bromo-3H-imidazo[4,5-b]pyrazine-2-carboxylate

InChI

InChI=1S/C8H7BrN4O2/c1-2-15-8(14)7-12-5-6(13-7)11-4(9)3-10-5/h3H,2H2,1H3,(H,10,11,12,13)

InChI-Schlüssel

XXGFCDJOMWKBKF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC2=NC=C(N=C2N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.